![molecular formula C9H17ClN2O B1377108 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride CAS No. 1423027-66-0](/img/structure/B1377108.png)

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride

Overview

Description

This compound, also known by its CAS Number 1423027-66-0, is a chemical of interest in the field of medicinal chemistry . It has been associated with potential therapeutic applications, particularly in the context of cancer treatment .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. An improved method for preparing this compound has been reported, which selectively and effectively inhibits the growth of cancer cells induced by over-expression of an epidermal growth factor receptor (EGFR) and prevents the development of drug resistance caused by mutation of a tyrosine kinase .Molecular Structure Analysis

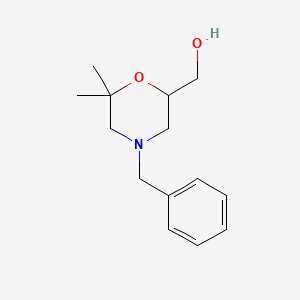

The molecular structure of this compound is represented by the InChI code1S/C9H16N2O.ClH/c1-2-9(12)11-5-3-8(7-10)4-6-11;/h2,8H,1,3-7,10H2;1H . This indicates that the compound has a molecular weight of 204.7 and consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Chemical Reactions Analysis

The specific chemical reactions involving this compound are complex and depend on the context of the synthesis or application. Detailed information about these reactions may be found in specialized chemical literature or databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.7 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biological Activity

Piperidine derivatives have shown a wide range of biological activities. They have been used in the development of various drugs due to their pharmacological properties .

Multicomponent Reactions

Piperidines are often used in multicomponent reactions, a type of chemical reaction in which three or more reactants combine to form a product .

Hydrogenation and Cyclization

Piperidines are involved in hydrogenation and cyclization reactions, which are key processes in the synthesis of many pharmaceuticals .

Amination

Piperidines are also used in amination reactions, which involve the introduction of an amino group to a molecule .

Mechanism of Action

Target of Action

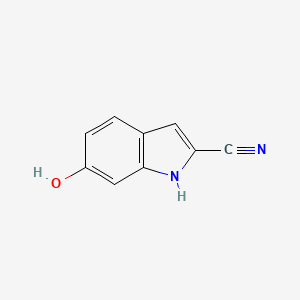

It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .

Result of Action

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-2-9(12)11-5-3-8(7-10)4-6-11;/h2,8H,1,3-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYWTIXBVIAXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)